REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][C:4]([NH:6][C:7]1[CH:12]=[CH:11][C:10]([S:13](=[O:16])(=[O:15])[NH2:14])=[CH:9][CH:8]=1)=[O:5].C(N(CC)CC)C.[CH3:24][O:25][C:26]1[CH:34]=[CH:33][CH:32]=[CH:31][C:27]=1[C:28](Cl)=[O:29].O>CN(C1C=CN=CC=1)C.C(#N)C>[CH3:1][O:2][CH2:3][C:4]([NH:6][C:7]1[CH:8]=[CH:9][C:10]([S:13](=[O:16])(=[O:15])[NH:14][C:28](=[O:29])[C:27]2[CH:31]=[CH:32][CH:33]=[CH:34][C:26]=2[O:25][CH3:24])=[CH:11][CH:12]=1)=[O:5]
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
COCC(=O)NC1=CC=C(C=C1)S(N)(=O)=O
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
6.63 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C)C=1C=CN=CC1
|
Name
|
|
Quantity
|
5.6 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C(=O)Cl)C=CC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are subsequently added at 0° C.
|
Type
|
WAIT
|
Details
|
After a further 2 hours at room temperature
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
the precipitate is filtered off with suction
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
COCC(=O)NC1=CC=C(C=C1)S(NC(C1=C(C=CC=C1)OC)=O)(=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |